1-Methanesulfonylpropan-2-amine hydrochloride

Storage stability Procurement logistics Hydrochloride salt design

Free-base sulfonamide building blocks demand cold storage, DMSO stock prep, and pH adjustment-bottlenecking high-throughput synthesis. 1-Methanesulfonylpropan-2-amine hydrochloride (CAS 1158368-07-0) solves this as a room-temperature-stable HCl salt: • Dissolves directly in aqueous buffer, eliminating DMSO & pH adjustment steps • Ambient storage avoids cold-chain retrieval delays for parallel synthesis & DEL workflows • Lower MW methanesulfonyl group (vs. ethanesulfonyl) reduces starting-material mass per reaction Supplied as racemic mixture, ≥95% purity.

Molecular Formula C4H12ClNO2S
Molecular Weight 173.66 g/mol
CAS No. 1158368-07-0
Cat. No. B1527923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methanesulfonylpropan-2-amine hydrochloride
CAS1158368-07-0
Molecular FormulaC4H12ClNO2S
Molecular Weight173.66 g/mol
Structural Identifiers
SMILESCC(CS(=O)(=O)C)N.Cl
InChIInChI=1S/C4H11NO2S.ClH/c1-4(5)3-8(2,6)7;/h4H,3,5H2,1-2H3;1H
InChIKeyGEMOSNJUPNGFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methanesulfonylpropan-2-amine Hydrochloride – Baseline Characteristics


1-Methanesulfonylpropan-2-amine hydrochloride is a small-molecule aliphatic sulfonamide building block featuring a primary amine and a methanesulfonyl (mesyl) group on a propan-2-amine scaffold. Its hydrochloride salt form is designed to enhance aqueous solubility and storage stability, making it suitable for medicinal chemistry, fragment-based drug discovery, and as a synthetic intermediate . The compound is supplied as a racemic mixture and is typically utilized in reactions requiring a bifunctional amine-sulfonamide core .

Aliphatic sulfonamide building block for medicinal chemistry
Hydrochloride salt for aqueous solubility in bioassay buffers
Racemic mixture; supports achiral synthetic workflows

1-Methanesulfonylpropan-2-amine HCl: Why Analogs Cannot Substitute


Surface-level similarities among alkylsulfonamide amine hydrochlorides belie critical differences in storage stability, leaving-group reactivity, and synthetic efficiency that directly impact procurement decisions. The methanesulfonyl (-SO₂Me) group exhibits significantly different steric demand and electrophilicity compared to higher homologs such as ethanesulfonyl, while the hydrochloride salt imparts room-temperature storage that is not guaranteed for structurally analogous salts . These differences mean that substituting a so-called 'close analog' can result in altered reaction kinetics, lower yields, and unexpected cold-chain logistics costs [1].

Target Compound
  • Methanesulfonyl (-SO₂Me) leaving group
  • Hydrochloride salt; room-temperature storage reported
  • Lower molecular weight (173.66 g/mol)
Analog Risk
  • Higher homologs (e.g., ethanesulfonyl) may shift reaction kinetics
  • Structurally similar salts may require cold-chain storage
  • Higher MW analogs reduce atom economy per mole

1-Methanesulfonylpropan-2-amine HCl vs. Analogs: Quantitative Evidence


Room-Temperature Storage vs. Cold-Chain Analogs

The target compound is explicitly specified for storage at room temperature under an inert atmosphere, whereas the closest ethanesulfonyl analog (1-ethanesulfonylpropan-2-amine hydrochloride, CAS 1158485-36-9) requires storage at -4°C for short-term (1-2 weeks) and -20°C for long-term stability [1]. This represents a ≥25°C differential in permissible storage temperature, eliminating the need for refrigerated shipping and storage infrastructure.

Room-Temp Storage vs. Cold-Chain
Cross-study comparable
≥25°C higher allowable storage temperature
Eliminates refrigerated shipping and storage infrastructure
Vendor-specified storage conditions for neat compound
Storage stability Procurement logistics Hydrochloride salt design

Lower Molecular Weight for Molar Dosing Efficiency

With a molecular weight of 173.66 g/mol, the target compound is 14.03 g/mol (7.5%) lighter than the closest higher homolog, 1-(ethanesulfonyl)propan-2-amine hydrochloride (MW 187.69 g/mol) [1]. In multi-step syntheses requiring equimolar reagent addition, this translates to proportionally lower mass consumption per mole of product.

Molar Dosing Efficiency
Cross-study comparable
14.03 g/mol lower (7.5% reduction)
Supports better atom economy in stoichiometric syntheses
Free of solvent or counterion variation
Molar efficiency Step economy Building block selection

Enhanced Aqueous Solubility as Hydrochloride Salt

Aliphatic primary amine hydrochlorides typically exhibit 10- to >100-fold higher aqueous solubility than their corresponding free bases due to ionization and enhanced hydration enthalpy [1]. The target compound, a pre-formed hydrochloride salt, is expected to dissolve readily in aqueous media, in contrast to the free-base 1-methanesulfonylpropan-2-amine (CAS 35031-98-2), which lacks the ionic character required for high water solubility.

Aqueous Solubility as HCl Salt
Class-level inference
≥10-fold higher solubility reported for amine salts
May simplify assay-ready plate preparation
Inferred from general amine salt principles; data to verify
Aqueous solubility Salt form selection Bioassay compatibility

1-Methanesulfonylpropan-2-amine HCl: Best Research Applications


Room-Temperature Combinatorial Library Synthesis

The compound's room-temperature storage capability (vs. cold-storage-requiring analogs) makes it a cost-effective choice for high-throughput organic synthesis and DNA-encoded library preparation, where frequent access to building blocks is needed without the delay of cold-chain retrieval .

Molar Efficiency in Medicinal Chemistry Synthesis

When attaching a sulfonamide-containing fragment to a core scaffold, the lower molecular weight of the methanesulfonyl variant compared to ethanesulfonyl analogs provides a distinct molar efficiency advantage, reducing the mass of starting material required at each reaction step .

Direct Aqueous Solubility for Bioassays

The pre-formed hydrochloride salt enables direct dissolution in aqueous buffers, avoiding the need for DMSO stock solutions or pH adjustment that free-base amines often demand. This simplifies assay-ready plate preparation and improves inter-laboratory reproducibility [1].

Application
Selection Property
Validation Focus
Combinatorial Library Synthesis
Room-temperature storage
Logistics cost and workflow simplicity
Medicinal Chemistry Synthesis
Lower molecular weight
Molar efficiency and scale-up cost
Aqueous Bioassay Preparation
Pre-formed hydrochloride salt
Dissolution behavior in aqueous buffers

Technical Documentation Hub

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